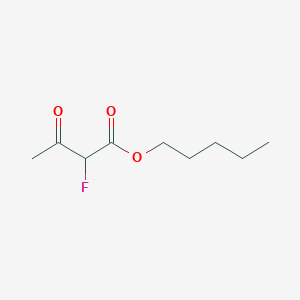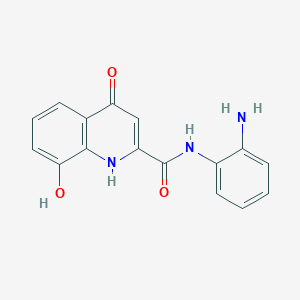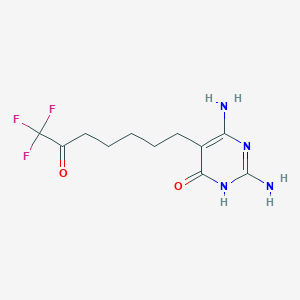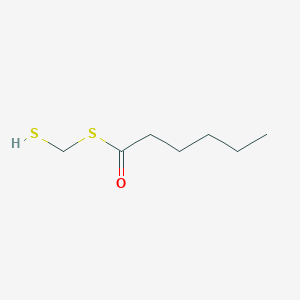
Pentyl 2-fluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-fluoro-3-oxobutanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of a fluorine atom at the α-position of the β-keto ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-fluoro-3-oxobutanoate typically involves the fluorination of β-dicarbonyl compounds. One common method is the use of p-iodotoluene difluoride as a fluorinating agent under neutral conditions. This method allows for the selective introduction of a fluorine atom into the α-position of β-dicarbonyl compounds . The reaction proceeds under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactive nature of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2-fluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pentyl 2-fluoro-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pentyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-fluoro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-fluoro-3-oxobutanoate: Similar structure but with a methyl group instead of a pentyl group.
Propyl 2-fluoro-3-oxobutanoate: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
Pentyl 2-fluoro-3-oxobutanoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties
Propiedades
Número CAS |
650602-38-3 |
|---|---|
Fórmula molecular |
C9H15FO3 |
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
pentyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3 |
Clave InChI |
DASAMKOMXCXYIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)


![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)



![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
